molecular formula C22H22O B14263313 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol CAS No. 188753-63-1

4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol

Cat. No.: B14263313
CAS No.: 188753-63-1
M. Wt: 302.4 g/mol
InChI Key: IZIUEGNREMIBGB-UHFFFAOYSA-N
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Description

4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is an organic compound with the molecular formula C22H22O. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is known for its unique structural features, which include a phenyl group substituted at the para position with a 1-phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chlorophenol with 1-phenylethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination of the halide ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other scientific fields .

Properties

CAS No.

188753-63-1

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

4-[1-[4-(1-phenylethyl)phenyl]ethyl]phenol

InChI

InChI=1S/C22H22O/c1-16(18-6-4-3-5-7-18)19-8-10-20(11-9-19)17(2)21-12-14-22(23)15-13-21/h3-17,23H,1-2H3

InChI Key

IZIUEGNREMIBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(C)C3=CC=C(C=C3)O

Origin of Product

United States

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